gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester
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Overview
Description
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester is a synthetic derivative of gamma-carboxyglutamic acidIt is characterized by its molecular formula C16H29NO6 and a molecular weight of 331.40 .
Mechanism of Action
Target of Action
The primary target of gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester is the vitamin K-dependent proteins . These proteins play a crucial role in various biological processes, including blood coagulation .
Mode of Action
Gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester interacts with its targets through a process known as gamma-carboxylation . This process involves the enzymatic conversion of select glutamic acid residues in vitamin K-dependent proteins into gamma-carboxyglutamic acid . This modification introduces an affinity for calcium ions .
Biochemical Pathways
The affected biochemical pathway is the coagulation cascade, which is essential for blood clotting . The gamma-carboxyglutamic acid residues in the coagulation factors mediate the binding of these factors to platelets and play a role in factor-X activation .
Pharmacokinetics
It is known that the compound is synthesized by the post-translational modification of glutamic acid residues, a reaction catalyzed by a hepatic carboxylase .
Result of Action
The molecular and cellular effects of gamma-Carboxyglutamic Acid Gamma, Gamma-Di-t-butyl 3-Ethyl Ester’s action are primarily related to its role in blood coagulation . By facilitating the gamma-carboxylation of vitamin K-dependent proteins, it enables these proteins to bind calcium ions, which is crucial for the coagulation cascade .
Action Environment
It is known that the gamma-carboxylation process requires reduced vitamin k, oxygen, and carbon dioxide . Therefore, conditions that affect the availability of these components could potentially influence the action of the compound.
Preparation Methods
The synthesis of Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester typically involves the protection of the carboxyl groups of gamma-carboxyglutamic acid. One common method includes the treatment of the N-trityl dibenzyl ester of glutamic acid with lithium diisopropylamide in tetrahydrofuran at low temperatures to form the lithium salt at the gamma position . This intermediate is then treated with benzyl chloroformate to yield the desired ester . Industrial production methods may vary, but they generally follow similar principles of protecting and modifying the functional groups of the parent compound.
Chemical Reactions Analysis
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can be performed using common reducing agents, leading to the formation of different derivatives.
Common reagents used in these reactions include lithium diisopropylamide, benzyl chloroformate, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester has several applications in scientific research:
Chemistry: It is used as a reagent in synthetic organic chemistry for the preparation of complex molecules.
Comparison with Similar Compounds
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Ethyl Ester can be compared with other similar compounds such as:
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl Ester: This compound shares similar protective groups but lacks the ethyl ester functionality.
Gamma-Carboxyglutamic Acid gamma,gamma-Di-t-butyl 3-Methyl Ester: Similar in structure but with a methyl group instead of an ethyl group, affecting its reactivity and applications.
Properties
IUPAC Name |
1-O,1-O-ditert-butyl 3-O-ethyl 3-aminopropane-1,1,3-tricarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO6/c1-8-21-14(20)11(17)9-10(12(18)22-15(2,3)4)13(19)23-16(5,6)7/h10-11H,8-9,17H2,1-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLNMRHMSASNEO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676244 |
Source
|
Record name | 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73538-32-6 |
Source
|
Record name | 1,1-Di-tert-butyl 3-ethyl 3-aminopropane-1,1,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00676244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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